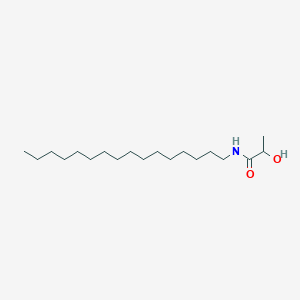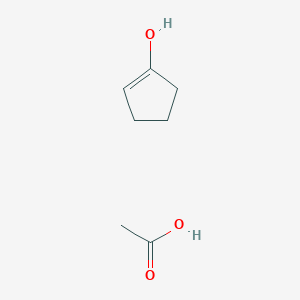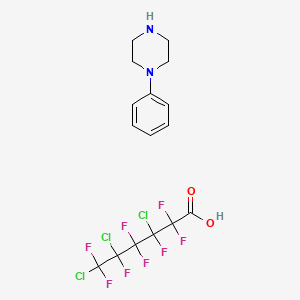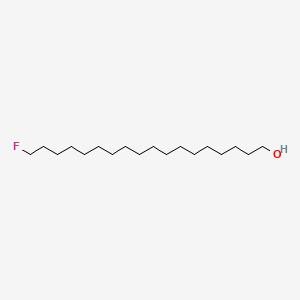
1,1'-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C16H15Cl. It is characterized by the presence of a chloroethene group bonded to two 4-methylbenzene groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) typically involves a nucleophilic aromatic substitution reaction. One common method is to react a molecule of benzyl bromide with a chloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the reaction efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to ensure the consistent quality of the final product .
化学反应分析
Types of Reactions
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethene group to an ethane group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethane derivatives.
Substitution: Formation of hydroxyl or amine derivatives.
科学研究应用
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethene group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions .
相似化合物的比较
Similar Compounds
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene): Similar structure but with methoxy groups instead of methyl groups.
1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene): Similar structure but with bromo groups instead of methyl groups
Uniqueness
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
属性
CAS 编号 |
5293-66-3 |
|---|---|
分子式 |
C16H15Cl |
分子量 |
242.74 g/mol |
IUPAC 名称 |
1-[2-chloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C16H15Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI 键 |
UMQUCGIRYRNRMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


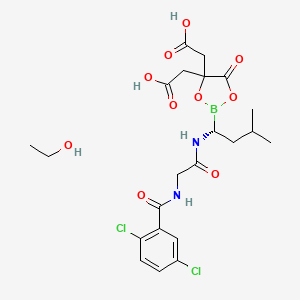
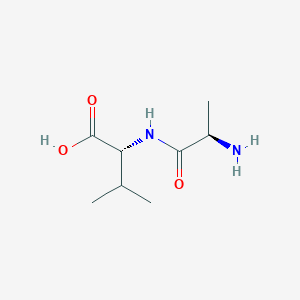
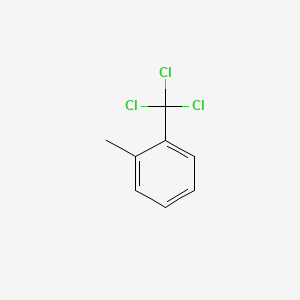
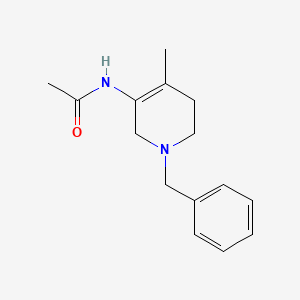
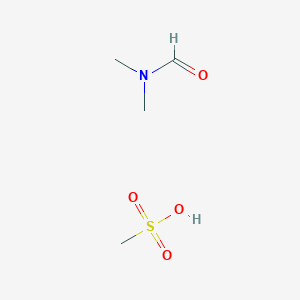


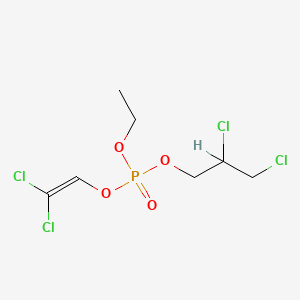
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
